N,2-Diphenyl-N-methylpropanamide
Description
N,2-Diphenyl-N-methylpropanamide (CAS No. 69737-54-8) is a tertiary amide with the molecular formula C₁₆H₁₇NO and a molecular weight of 239.31 g/mol . Structurally, it features a propanamide backbone substituted with a methyl group at the amide nitrogen and two phenyl groups at the second carbon (Figure 1). Key physicochemical properties include:
- Melting Point: 90°C
- Predicted Boiling Point: 425.3°C
- Density: 1.082 g/cm³
- pKa: -3.77 (indicating weak acidity) .
The compound is synthesized via amide coupling reactions, often employing carbodiimides like DCC (dicyclohexylcarbodiimide) as catalysts .
Properties
Molecular Formula |
C16H17NO |
|---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
N-methyl-N,2-diphenylpropanamide |
InChI |
InChI=1S/C16H17NO/c1-13(14-9-5-3-6-10-14)16(18)17(2)15-11-7-4-8-12-15/h3-13H,1-2H3 |
InChI Key |
UYKGMSGXMHDUJG-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)C(=O)N(C)C2=CC=CC=C2 |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)N(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Insights
- Aromatic vs. Aliphatic Substituents: this compound and its naproxen-derived analog () exhibit enhanced lipophilicity due to aromatic rings, favoring membrane permeability. In contrast, N-(2-hydroxyethyl)-2,2-dimethylpropanamide () is more hydrophilic, suited for aqueous formulations.
- Pharmacological Potential: The naproxen derivative () leverages the NSAID scaffold for anti-inflammatory activity, while the fentanyl analog () suggests central nervous system activity. this compound lacks direct bioactivity data but shares structural motifs with kinase inhibitors (e.g., anilino groups in ).
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